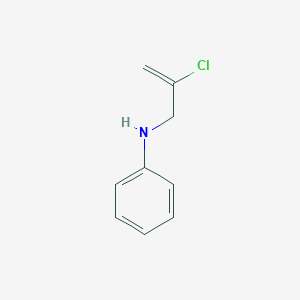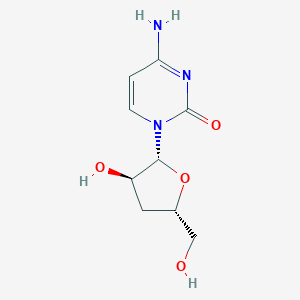
2,9-Dimethylphenanthrene
Übersicht
Beschreibung
2,9-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings .
Molecular Structure Analysis
The molecular structure of 2,9-Dimethylphenanthrene consists of a phenanthrene core with two methyl groups attached at the 2nd and 9th carbon atoms . The molecular weight of this compound is 206.2824 .Wissenschaftliche Forschungsanwendungen
Nuclear Magnetic Resonance Studies
2,9-Dimethylphenanthrene has been studied using nuclear magnetic resonance (NMR) techniques. Bavin, Bartle, and Smith (1965) identified the substitution position of an ethyl-9,10-dimethylphenanthrene through NMR studies, demonstrating the compound's utility in molecular structure analysis (Bavin, Bartle, & Smith, 1965).
Synthesis and Chemical Analysis
Research on dimethylphenanthrenes like 2,9-Dimethylphenanthrene has focused on their synthesis. Böhme, Lorentzen, and Jørgensen (2017) reported on the regiospecific synthesis of various dimethylphenanthrenes, including 2,9-Dimethylphenanthrene, highlighting methods like directed ortho metalation and Suzuki–Miyaura cross-coupling reactions (Böhme, Lorentzen, & Jørgensen, 2017).
Chromatographic Analysis
The compound has been used in chromatographic studies. Garrigues et al. (1989) investigated the retention behavior of dimethylphenanthrene isomers, including 2,9-Dimethylphenanthrene, in reversed-phase liquid chromatography, providing insights into the molecular shape and behavior of such compounds (Garrigues et al., 1989).
Vibrational Spectroscopy and Chemical Properties
Ali et al. (2015) conducted a comprehensive study on the vibrational, physical, and chemical properties of 3,6-Dimethylphenanthrene, which can provide insights into the properties of related compounds like 2,9-Dimethylphenanthrene. Their research included FT-IR, FT-Raman, Mass, and NMR spectroscopy analyses (Ali et al., 2015).
Environmental and Ecological Studies
Rhodes et al. (2005) used dimethylphenanthrenes, including 2,9-Dimethylphenanthrene, to study their effects on the embryonic development of the Japanese medaka, a type of fish. This research highlights the ecological and environmental implications of such compounds (Rhodes et al., 2005).
Isomerism in Complex Formation
Rimoldi et al. (2012) discovered unexpected isomerism in complexes involving 2,9-dimethylphenanthroline, which can be extrapolated to understand the behavior of similar compounds like 2,9-Dimethylphenanthrene in complex formation (Rimoldi et al., 2012).
Maturity and Origin Indicators in Crude Oils
Budzinski et al. (1995) demonstrated that distributions of methylated phenanthrenes, including dimethylphenanthrenes like 2,9-Dimethylphenanthrene, serve as indicators of maturity and origin in crude oils and rock extracts. This application is vital in geochemical and petrological studies (Budzinski et al., 1995).
Eigenschaften
IUPAC Name |
2,9-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-8-15-13(9-11)10-12(2)14-5-3-4-6-16(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHFDMXPUHEOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170870 | |
| Record name | Phenanthrene, 2,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dimethylphenanthrene | |
CAS RN |
17980-09-5 | |
| Record name | Phenanthrene, 2,9-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 2,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



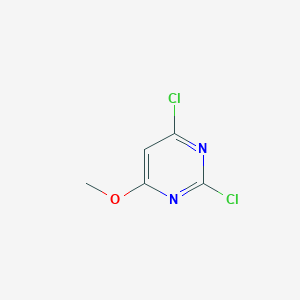
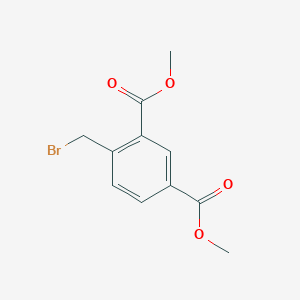
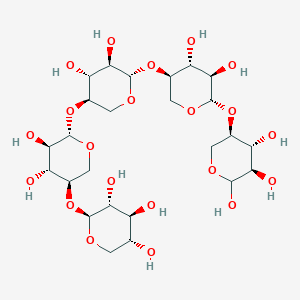
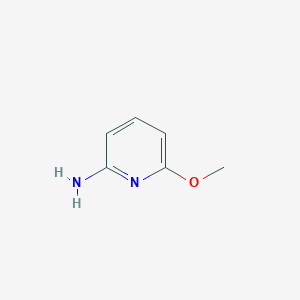
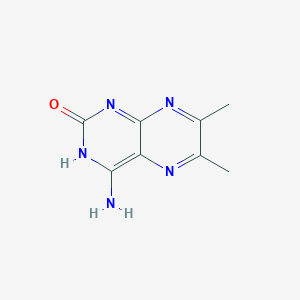
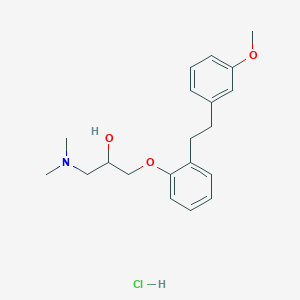

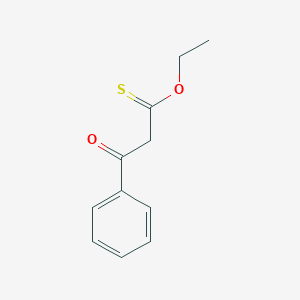
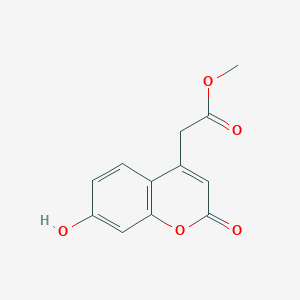
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)
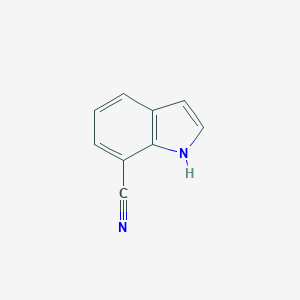
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
